molecular formula C19H21ClN2O B244868 2-(4-chlorophenyl)-N-(2-piperidin-1-ylphenyl)acetamide

2-(4-chlorophenyl)-N-(2-piperidin-1-ylphenyl)acetamide

Cat. No. B244868
M. Wt: 328.8 g/mol
InChI Key: UYQAKHCPXAGDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-piperidin-1-ylphenyl)acetamide, commonly known as CPCA, is a chemical compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents like ethanol or methanol. CPCA has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.

Mechanism of Action

CPCA acts as a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes like calcium signaling, cell survival, and neuroprotection. By blocking the activity of the sigma-1 receptor, CPCA can modulate the release of neurotransmitters like dopamine and serotonin, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
CPCA has been shown to modulate the release of various neurotransmitters like dopamine, serotonin, and glutamate, leading to its analgesic and anti-inflammatory effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. CPCA has been found to have a high affinity for the sigma-1 receptor, making it a potent and selective antagonist of this protein.

Advantages and Limitations for Lab Experiments

CPCA has several advantages for use in laboratory experiments. It is a highly specific and potent sigma-1 receptor antagonist, making it a useful tool for studying the role of this protein in various cellular processes. CPCA is also relatively easy to synthesize and purify, making it readily available for use in research. However, CPCA has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on CPCA. One area of interest is the development of new painkillers based on CPCA's analgesic and anti-inflammatory effects. Another area of research is the investigation of CPCA's potential use in the treatment of neurological disorders like Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of CPCA and its effects on various cellular processes.

Synthesis Methods

The synthesis of CPCA involves the reaction of 4-chloroacetophenone with piperidine in the presence of a reducing agent like sodium borohydride. The resulting intermediate is then reacted with 2-bromoacetophenone to yield CPCA. The synthesis process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

CPCA has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers. CPCA has also been investigated for its potential use in the treatment of neurological disorders like Parkinson's disease and Alzheimer's disease.

properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C19H21ClN2O/c20-16-10-8-15(9-11-16)14-19(23)21-17-6-2-3-7-18(17)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,23)

InChI Key

UYQAKHCPXAGDGM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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